molecular formula C5H7F3O B6265367 1-(2,2,2-trifluoroethyl)cyclopropan-1-ol CAS No. 1078627-29-8

1-(2,2,2-trifluoroethyl)cyclopropan-1-ol

Cat. No.: B6265367
CAS No.: 1078627-29-8
M. Wt: 140.1
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Description

1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol is an organic compound characterized by the presence of a cyclopropane ring substituted with a trifluoroethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with trifluoroethylating agents under controlled conditions. For instance, the reaction of cyclopropylmagnesium bromide with 2,2,2-trifluoroethyl iodide in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,2,2-trifluoroethyl)cyclopropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. Pathways involved may include metabolic processes and signal transduction .

Comparison with Similar Compounds

Uniqueness: 1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol is unique due to its combination of a trifluoroethyl group and a cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

1078627-29-8

Molecular Formula

C5H7F3O

Molecular Weight

140.1

Purity

95

Origin of Product

United States

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